4-Hydroxy-1-phenylcyclohexanecarboxylic acid
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Overview
Description
4-Hydroxy-1-phenylcyclohexanecarboxylic acid is an organic compound with the molecular formula C13H16O3. It is a derivative of cyclohexane, featuring a hydroxyl group and a phenyl group attached to the cyclohexane ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid derivatives. One common method is the catalytic hydrogenation of 4-phenylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions . The reaction proceeds as follows:
Catalytic Hydrogenation:
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the continuous feeding of reactants into a reactor containing the catalyst, with the product being continuously removed and purified .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium, Elevated temperature
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, Room temperature
-
Substitution
Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3)
Conditions: Acidic medium, Elevated temperature
Major Products Formed
Oxidation: Formation of 4-oxo-1-phenylcyclohexanecarboxylic acid.
Reduction: Formation of 4-hydroxy-1-phenylcyclohexanol.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-Hydroxy-1-phenylcyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. Additionally, the carboxylic acid group can undergo ionization, impacting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the hydroxyl and phenyl groups, resulting in different chemical properties and reactivity.
4-Hydroxybenzoic acid: Contains a hydroxyl group on the benzene ring but lacks the cyclohexane ring.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety instead of a cyclohexane ring
Uniqueness
4-Hydroxy-1-phenylcyclohexanecarboxylic acid is unique due to the presence of both a hydroxyl group and a phenyl group on the cyclohexane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-hydroxy-1-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c14-11-6-8-13(9-7-11,12(15)16)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) |
InChI Key |
CJANDZDTFQKEPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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